3-Bromo-1-(1,3-thiazol-2-yl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
3-bromo-1-(1,3-thiazol-2-yl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2OS/c8-5-1-3-10(6(5)11)7-9-2-4-12-7/h2,4-5H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWIQJOBMDNPAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601278185 | |
| Record name | 3-Bromo-1-(2-thiazolyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601278185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178946-31-1 | |
| Record name | 3-Bromo-1-(2-thiazolyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178946-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-1-(2-thiazolyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601278185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Thiazol-2-yl Amine Intermediate
- The thiazole ring is introduced via reaction of 2-aminothiazole derivatives with appropriate acyl chlorides or halo-ketones.
- For example, 5-bromo-4-phenylthiazol-2-amine has been reacted with 4-chlorobutanoyl chloride in the presence of potassium carbonate in chloroform to form an intermediate amide, which upon cyclization yields the pyrrolidin-2-one ring bearing the thiazole substituent.
Cyclization to Pyrrolidin-2-one
- The intermediate amide is refluxed with a secondary amine (e.g., piperidine) in dry toluene to promote intramolecular cyclization, forming the pyrrolidin-2-one ring.
- This step typically requires prolonged heating (e.g., 10 hours reflux) to ensure complete ring closure and high yield.
Bromination at the 3-Position of Pyrrolidin-2-one
- Bromination is achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.
- The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to avoid over-bromination or side reactions.
- The bromine selectively substitutes the hydrogen at the 3-position of the pyrrolidin-2-one ring due to the activated methylene adjacent to the carbonyl group.
- The reaction conditions are optimized to maintain the integrity of the thiazole ring and avoid its bromination.
One-Pot and Multi-Step Synthetic Approaches
- Some protocols employ a one-pot multi-step synthesis starting from thiourea and halo-ketones to form the thiazole ring, followed by condensation with amines and cyclization to the pyrrolidinone structure.
- This method can improve efficiency and yield by minimizing purification steps and reaction times.
- For example, a one-pot three-step sequential procedure involves:
Research Findings and Optimization Data
Notes on Structural and Chemical Stability
- The pyrrolidin-2-one ring adopts an envelope conformation, and the thiazole ring is slightly twisted relative to the pyrrolidinone ring, which may influence reactivity during bromination.
- The bromine substituent at the 3-position is stable under typical reaction and storage conditions.
- No significant intermolecular hydrogen bonding is observed in the crystal structure, but π–π interactions stabilize the packing, which is relevant for crystallization and purification.
Summary of Preparation Method
Synthesis of thiazol-2-yl amine intermediate: React 5-bromo-4-phenylthiazol-2-amine with 4-chlorobutanoyl chloride in the presence of K2CO3 in chloroform at room temperature for 48 hours.
Cyclization to pyrrolidin-2-one: Reflux the intermediate with excess piperidine in dry toluene for 10 hours to form the pyrrolidin-2-one ring.
Bromination: Treat the pyrrolidin-2-one derivative with a brominating agent such as NBS at low temperature to selectively brominate the 3-position.
Purification: Purify the product by chromatographic techniques and recrystallize from ethanol to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-(1,3-thiazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or alkyl halides in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction can lead to different oxidation states of the thiazole ring.
Scientific Research Applications
3-Bromo-1-(1,3-thiazol-2-yl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(1,3-thiazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
The following analysis compares 3-bromo-1-(1,3-thiazol-2-yl)pyrrolidin-2-one with structurally related brominated pyrrolidinones and heterocyclic derivatives.
Structural and Crystallographic Comparisons
Key Observations :
- Steric and Electronic Effects : The thiazole ring in the target compound provides electron-withdrawing character, activating the bromine atom for nucleophilic substitution compared to methoxyphenyl derivatives .
- Crystal Packing : The phenyl-thiazole analog (C₁₃H₁₁BrN₂OS) shows similar cell parameters (a = 7.5243 Å, b = 14.1861 Å) to the target compound but with reduced solubility due to the hydrophobic phenyl group .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- Lipophilicity : The thiazole derivative (LogD = 1.2) is less lipophilic than the methoxyphenyl analog (LogD = 1.8), favoring aqueous solubility .
- Bioavailability: The absence of H-bond donors in all compounds limits membrane permeability, but the thiazole’s sulfur atom may enhance binding to metalloenzymes in biological systems .
Commercial and Industrial Relevance
- The thiazole derivative is listed in building-block catalogs (e.g., Enamine Ltd.) at premium prices (€427/50 mg), reflecting its utility in drug discovery .
- Pyrazole and pyridine analogs are more commonly used in pharmaceuticals (e.g., kinase inhibitors), whereas thiazole derivatives remain underexplored despite their structural uniqueness .
Biological Activity
3-Bromo-1-(1,3-thiazol-2-yl)pyrrolidin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a pyrrolidinone ring fused with a thiazole moiety, with a bromine substituent enhancing its chemical reactivity and biological activity. This unique configuration allows the compound to interact with various biological targets.
Antimicrobial Activity
This compound has been studied for its antimicrobial properties. Research indicates that compounds containing thiazole and pyrrolidine rings often exhibit significant antibacterial and antifungal activities due to their ability to disrupt microbial cell function. For instance, thiazole derivatives have shown promising results against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound is also evaluated for its anticancer potential. In vitro studies have demonstrated that thiazole-containing compounds can inhibit the proliferation of various cancer cell lines. For example, related thiazole derivatives have exhibited IC50 values in the nanomolar range against human tumor cell lines such as HeLa and MCF-7 . The mechanism often involves inducing apoptosis through mitochondrial pathways, activating caspases which are crucial for programmed cell death .
The mechanism of action of this compound is believed to involve:
- Enzyme Interaction : The thiazole ring can bind to specific enzymes or receptors, modulating their activity.
- Halogen Bonding : The presence of the bromine atom may enhance binding affinity through halogen bonding interactions, leading to more effective inhibition or activation of target pathways .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(Thiazol-2-yl)pyrrolidin-2-one | Lacks bromine; shares core structure | Moderate antimicrobial activity |
| 2-(Thiazol-2-yl)isoindoline | Different core structure | Anticancer activity |
| 3-Bromoimidazo[1,2-a]pyridine | Bromine present; different ring system | Antimicrobial and anticancer properties |
The combination of the bromine atom and the thiazole-pyrrolidinone scaffold in this compound imparts distinct reactivity and biological activity compared to these analogs .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of related compounds:
- Anticancer Activity : A study demonstrated that thiazole derivatives induced apoptosis in cancer cells via mitochondrial pathways, showing IC50 values ranging from 2.4 to 78 nM against various cancer cell lines .
- Antimicrobial Screening : Another investigation reported that thiazole derivatives exhibited significant antimicrobial activity with minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against S. aureus and E. coli .
Q & A
Q. Advanced Methodology :
- SHELX Refinement : Use SHELXL for high-resolution refinement, leveraging constraints for disordered atoms .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯π, π-π stacking) to validate packing motifs .
- Twinned Data Handling : Apply twin law matrices in programs like PLATON to address pseudosymmetry in monoclinic systems .
How does the bromine substituent impact the compound’s electronic properties and biological activity?
Q. Electronic Effects :
- Bromine’s electron-withdrawing nature polarizes the thiazole ring, enhancing electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura).
- Conformational rigidity from C–Br⋯S interactions may stabilize binding to biological targets .
Biological Design : - Thiazole derivatives exhibit antifungal and anti-HIV activity; bromine substitution can improve metabolic stability .
What experimental and computational methods validate the compound’s purity and stereochemical integrity?
Q. Validation Techniques :
- SC-XRD : Confirm absolute configuration via Flack parameter analysis .
- DFT Calculations : Compare computed vs. experimental NMR shifts (e.g., H, C) to detect impurities .
- HPLC-MS : Monitor byproducts from incomplete cyclization or bromine displacement .
How can researchers design derivatives to enhance binding affinity for kinase targets?
Q. Derivatization Strategies :
- Bioisosteric Replacement : Substitute bromine with trifluoromethyl to modulate lipophilicity .
- Side Chain Functionalization : Introduce hydrogen-bond donors (e.g., –OH, –NH₂) at the pyrrolidinone nitrogen .
- Fragment-Based Screening : Use the thiazole core as a fragment for combinatorial libraries .
What are common pitfalls in resolving low yields during scale-up synthesis?
Q. Troubleshooting :
- Byproduct Formation : Characterize intermediates via LC-MS to identify hydrolysis or dimerization.
- Catalyst Poisoning : Pre-dry solvents to avoid moisture-induced deactivation of K₂CO₃ .
- Reaction Monitoring : Use in-situ IR spectroscopy to track carbonyl cyclization kinetics.
How do structural parameters compare with analogs like 1-(5-bromo-4-phenylthiazol-2-yl)pyrrolidin-2-one?
Q. Comparative Analysis :
- Dihedral Angles : The title compound’s thiazole-benzene dihedral angle (~36.7°) is smaller than analogs (e.g., 60.8° in N-(5-bromo-4-(4-methylphenyl)thiazol-2-yl)-4-chlorobutanamide), suggesting greater planarity and stronger π-interactions .
- Puckering Parameters : Envelope conformations in pyrrolidinone rings are conserved across derivatives, indicating minimal steric variation .
What software tools are essential for modeling this compound’s interaction with biological targets?
Q. Computational Tools :
- Molecular Docking (AutoDock Vina) : Simulate binding to HIV protease using the thiazole ring as a hydrophobic anchor.
- MD Simulations (GROMACS) : Assess conformational stability of the pyrrolidinone ring in aqueous environments .
How can researchers address challenges in characterizing weak intermolecular interactions in crystalline forms?
Q. Advanced Characterization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
